Pyrazolo[3,4-c]pyridines belong to a class of heterocyclic compounds, which are organic compounds containing at least one atom other than carbon within their ring structure. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. [, , , , , , , , , , , , , , , , , , , , , , , , ]
1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride is a heterocyclic compound belonging to the pyrazolopyridine family. This compound features a unique fused structure of a pyrazole ring and a pyridine ring, with dihydrochloride indicating the presence of two hydrochloride ions associated with the base compound. It is classified under heterocycles due to its cyclic structure containing nitrogen atoms.
The synthesis of 1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride typically involves several methods:
In industrial settings, continuous flow reactors may be utilized to enhance efficiency and scalability of production methods. Optimization of reaction conditions—such as temperature and solvent choice—is critical for maximizing yields in large-scale synthesis .
The molecular structure of 1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride can be described as follows:
1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride participates in various chemical reactions:
These reactions are essential for modifying the compound for various applications in medicinal chemistry .
The mechanism of action for 1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride involves its interaction with specific molecular targets within biological systems. The compound is known to bind to active sites on enzymes:
Understanding these mechanisms is crucial for developing potential therapeutic applications .
The primary applications of 1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride lie within scientific research:
This compound's unique structure and reactivity make it a valuable asset in medicinal chemistry and related fields .
The compound "1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride" (CAS: 1384431-32-6) has the molecular formula C₆H₁₀Cl₂N₃O and a molecular weight of 212.08 g/mol [2] [7]. Its IUPAC name explicitly defines:
Positional isomerism arises from alternative fusion patterns. Pyrazolo-pyridines include five structural congeners: [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]. Each has distinct atom connectivity and physicochemical properties [1]. For example:
Table 1: Nomenclature and Structural Comparison of Key Pyrazolo-Pyridine Isomers
Fusion Type | IUPAC Name Example | Aromaticity | Biological Relevance |
---|---|---|---|
[3,4-b] | 1H-Pyrazolo[3,4-b]pyridine | Fully aromatic | 300,000+ known compounds; drug candidates [1] |
[3,4-c] | 1H,2H,3H,4H,5H,6H,7H-Pyrazolo[3,4-c]pyridin-3-one | Non-aromatic | Specialized scaffolds for kinase inhibition [8] |
[1,5-a] | Pyrazolo[1,5-a]pyrimidin-7(4H)-one | Partially saturated | Antitubercular leads [6] |
The SMILES notation (O=C1NNC2=C1CCNC2.[H]Cl.[H]Cl) and InChIKey (UPMMUUFLHUEUKP-UHFFFAOYSA-N) further encode its connectivity and stereochemistry [3].
Tautomerism is a critical feature of pyrazolo-pyridines. Unsaturated analogs (e.g., pyrazolo[3,4-b]pyridines) favor the 1H-tautomer over 2H by ~9 kcal/mol due to aromatic stabilization [1]. However, saturation alters this equilibrium:
Computational data supports limited tautomerism:
Table 2: Tautomeric Stability in Pyrazolo-Pyridine Systems
Compound Type | Dominant Tautomer | Energy Difference (kcal/mol) | Driving Force |
---|---|---|---|
Aromatic [3,4-b]pyridine | 1H | 9.0 (vs. 2H) | Aromaticity |
Saturated [3,4-c]pyridin-3-one | Keto | >5.0 (vs. enol) | C=O bond strength |
Partially saturated [1,5-a]pyrimidin-7-one | Keto (X-ray confirmed) | N/A | Crystallographic stabilization [6] |
Saturation depth significantly alters physicochemical and biological behavior:
Substituent positioning further modulates properties:
Table 3: Impact of Saturation on Molecular Properties
Parameter | Aromatic [3,4-b]pyridine | Hexahydro [3,4-c]pyridin-3-one |
---|---|---|
LogP (predicted) | 2.0–4.0 | 0.19 (indicating high polarity) [3] |
H-bond acceptors | 2–4 | 2 |
H-bond donors | 0–1 | 3 (including NH⁺ and C=O) [3] |
TPSA (Ų) | 30–50 | 60.68 [7] |
Representative biological role | Kinase ATP-site binding | Allosteric TrKA inhibition [8] |
The hexahydro pyrazolo[3,4-c]pyridin-3-one scaffold serves as a versatile precursor for anticancer agents, where saturation improves pharmacokinetics without compromising target engagement [8]. Its unique stereoelectronic profile enables distinct binding modes compared to planar heterocycles.
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: